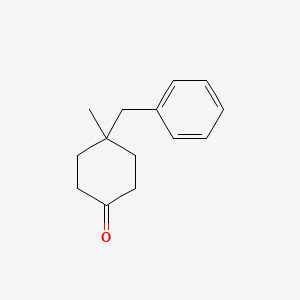

4-Benzyl-4-methylcyclohexanone

Vue d'ensemble

Description

4-Benzyl-4-methylcyclohexanone is an organic compound with the molecular formula C14H18O. It is a ketone, characterized by a cyclohexane ring substituted with a benzyl group and a methyl group at the fourth position. This compound is of interest in various fields due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Benzyl-4-methylcyclohexanone involves the alkylation of 4-methylcyclohexanone with benzyl bromide. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyl-4-methylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Benzyl carboxylic acid, 4-methylcyclohexanone.

Reduction: 4-Benzyl-4-methylcyclohexanol.

Substitution: Nitrobenzyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives based on 4-benzyl-4-methylcyclohexanone. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized, showing significant inhibitory effects against Mycobacterium tuberculosis H37Rv strains, with some compounds exhibiting minimal inhibitory concentrations comparable to established drugs like isoniazid .

Anticancer Potential

Research has also highlighted the potential anticancer activity of compounds derived from this compound. In one study, derivatives were shown to induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of sesquiterpenoid structures and other complex organic molecules through various synthetic pathways, including carbonyl chemistry and nucleophilic substitutions .

Baeyer-Villiger Oxidation

The compound is involved in oxidation-reduction reactions, specifically the Baeyer-Villiger oxidation pathway, which is crucial for synthesizing lactones from ketones. This reaction type is significant in producing pharmaceuticals and fine chemicals.

Solvent Use

In industrial settings, this compound can function as a solvent due to its favorable solubility characteristics. It is often employed in formulations requiring stable solvents that do not react with other components .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound demonstrated promising results against M. tuberculosis. The synthesized compounds showed selective toxicity towards bacterial cells without significantly affecting normal human cells, suggesting their potential as new anti-tuberculosis agents .

Case Study 2: Anticancer Research

In another investigation, derivatives based on this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that several compounds not only inhibited growth but also triggered apoptotic pathways in breast cancer cell lines, highlighting their potential utility in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-Benzyl-4-methylcyclohexanone depends on its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

4-Methylcyclohexanone: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain contexts.

4-Benzylcyclohexanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.

4-Benzyl-4-ethylcyclohexanone: The ethyl group instead of the methyl group can lead to different reactivity and physical properties.

Uniqueness: 4-Benzyl-4-methylcyclohexanone’s combination of a benzyl and a methyl group on the cyclohexanone ring provides a unique balance of steric and electronic effects, making it a versatile compound in synthetic chemistry and research applications .

Activité Biologique

4-Benzyl-4-methylcyclohexanone is a compound with notable biological activity, particularly in biochemical reactions and interactions with various enzymes. This article explores its mechanisms of action, cellular effects, pharmacokinetics, and potential applications in scientific research and medicine.

Chemical Structure and Properties

This compound is classified as a cyclohexanone derivative with the molecular formula . Its structure includes a cyclohexane ring substituted with a benzyl group and a methyl group, which contributes to its unique chemical properties.

Target Enzymes and Interactions

The compound primarily interacts with enzymes such as cyclohexanone monooxygenase , which catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This interaction leads to the formation of valuable lactones, which serve as intermediates in synthesizing various bioactive compounds.

Biochemical Pathways

This compound participates in several biochemical pathways, including:

- Formation of oximes and hydrazones through reactions with nucleophiles.

- Cell signaling modulation , influencing gene expression and metabolic processes.

In Vitro Studies

Studies involving encapsulated E. coli have demonstrated that this compound exhibits a concentration-dependent inhibition effect on cell viability and metabolic activity. This suggests its potential use in studying cellular responses to various stressors.

Dosage Effects

Research indicates that the biological effects of this compound can vary significantly based on dosage:

- Low doses may enhance metabolic pathways.

- High doses can lead to cytotoxicity and disruption of normal cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under standard laboratory conditions. However, it can degrade when exposed to light or elevated temperatures. The compound's absorption and distribution in biological systems are critical for understanding its therapeutic potential and safety.

Applications in Scientific Research

- Synthesis of Organic Molecules : It serves as an intermediate in synthesizing more complex organic compounds, making it valuable for studying reaction mechanisms.

- Pharmaceutical Development : Ongoing research aims to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Industrial Uses : The compound is utilized in producing fragrances, flavors, and specialty chemicals due to its unique structural characteristics.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies focus on acute toxicity, chronic toxicity risks, and potential ecological impacts. The findings indicate that while the compound has beneficial applications, attention must be paid to dosage and exposure levels to mitigate adverse effects .

Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Primary Enzyme Interaction | Cyclohexanone monooxygenase |

| Biochemical Pathways | Formation of oximes/hydrazones; modulation of cell signaling |

| Dosage Effects | Low doses enhance metabolism; high doses can be cytotoxic |

| Applications | Organic synthesis, pharmaceutical development, industrial uses |

Propriétés

IUPAC Name |

4-benzyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIPGHFGRLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606353 | |

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-02-0 | |

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.